

C12 NBD Lactosylceramide: A Technical Guide for Studying Lipid Transport

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Compound of Interest

Compound Name: C12 NBD Lactosylceramide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 NBD lactosylceramide is a fluorescently labeled derivative of lactosylceramide, a crucial glycosphingolipid in cellular membranes.[1][2] This synthetic analog incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a 12-carbon acyl chain, enabling the visualization and tracking of lactosylceramide's movement and localization within living cells.[1][3] Its ability to mimic the behavior of its natural counterpart makes it an invaluable tool for investigating the intricate processes of lipid transport, metabolism, and signaling. This guide provides a comprehensive overview of **C12 NBD lactosylceramide**, its applications, experimental protocols, and the signaling pathways it helps to elucidate.

Lactosylceramide itself is a key precursor in the biosynthesis of a wide array of complex glycosphingolipids and gangliosides.[2] Beyond its structural role, it is an active signaling molecule involved in critical cellular functions such as cell adhesion, migration, proliferation, and angiogenesis.[2] Dysregulation of lactosylceramide metabolism has been implicated in various diseases, including cancer and cardiovascular conditions, making the study of its transport and signaling pathways of significant interest in drug development.[4]

Properties of C12 NBD Lactosylceramide

The key features of **C12 NBD lactosylceramide** are summarized in the table below.

Property	Value	Reference
Full Chemical Name	N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl- β 1-1'-sphingosine	[2][5]
Molecular Formula	C48H81N5O16	[2][5]
Molecular Weight	984.18 g/mol	[2][5]
Excitation Wavelength	~465 nm	[6]
Emission Wavelength	~535 nm	[6]
Appearance	Powder	[2]
Purity	>99% (TLC)	[2]
Storage Temperature	-20°C	[2][5]

Applications in Lipid Transport Research

C12 NBD lactosylceramide is extensively used to study various aspects of lipid trafficking, primarily focusing on the Golgi apparatus and endocytic pathways.

- Visualizing the Golgi Apparatus: NBD-labeled ceramides, including **C12 NBD lactosylceramide**, are well-established markers for the Golgi apparatus.[6][7] After being introduced to living cells, these fluorescent lipids are transported from the endoplasmic reticulum (ER) to the Golgi, where they accumulate, allowing for the visualization of Golgi structure and dynamics.[6]
- Investigating Sphingolipid Metabolism: By tracking the movement and conversion of **C12 NBD lactosylceramide**, researchers can investigate the activity of enzymes involved in sphingolipid metabolism within the Golgi, such as glucosylceramide synthase and sphingomyelin synthase.[6][8]
- Studying Endocytic Pathways: The internalization of fluorescent lactosylceramide analogs from the plasma membrane allows for the study of endocytic mechanisms.[9][10] It has been shown that lactosylceramide can be internalized via caveolar endocytosis.[9][11]

- High-Throughput Screening: The fluorescent nature of **C12 NBD lactosylceramide** makes it suitable for developing high-throughput screening assays to identify small molecules that modulate ceramide transport and metabolism.[\[6\]](#)

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the general procedure for visualizing the Golgi apparatus in living cells using **C12 NBD lactosylceramide**. Optimization may be required depending on the specific cell type and experimental conditions.[\[6\]](#)

Materials:

- **C12 NBD lactosylceramide** stock solution (1 mM in a suitable solvent like Chloroform:Methanol 2:1)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Live-cell imaging microscopy system with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

- Preparation of **C12 NBD Lactosylceramide**-BSA Complex:
 - Evaporate the desired amount of **C12 NBD lactosylceramide** stock solution to dryness under a stream of nitrogen gas.
 - Resuspend the dried lipid in a small volume of ethanol.
 - Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) with vortexing to create a 100 μ M **C12 NBD lactosylceramide**-BSA complex.[\[6\]](#)
- Cell Preparation:

- Plate cells on coverslips or in imaging dishes and grow to the desired confluency.
- Labeling:
 - Dilute the **C12 NBD lactosylceramide**-BSA complex in complete cell culture medium to a final working concentration of 1-5 μM .[\[6\]](#)
 - Remove the existing medium from the cells and replace it with the labeling medium.
 - Incubate the cells for 10-30 minutes at 37°C.[\[6\]](#)
- Washing and Incubation:
 - Aspirate the labeling solution.
 - Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[\[6\]](#)
 - Add fresh, pre-warmed complete cell culture medium to the cells.
- Imaging:
 - Mount the coverslip or dish on the microscope stage.
 - Visualize the fluorescently labeled Golgi apparatus using the appropriate NBD filter set.
 - Acquire time-lapse images to study Golgi dynamics.

Protocol 2: Pulse-Chase Experiment to Study Lipid Trafficking

This protocol allows for the synchronized tracking of **C12 NBD lactosylceramide** as it is internalized and transported through the cell.

Procedure:

- Preparation and Cell Plating: Follow steps 1 and 2 from Protocol 1.
- Pulse Labeling:

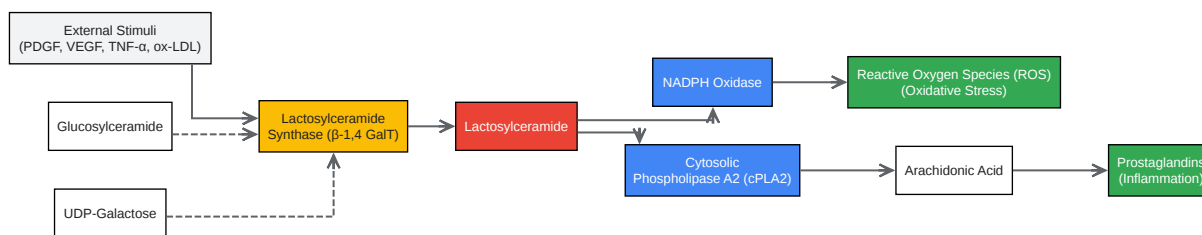
- Incubate cells with the **C12 NBD lactosylceramide**-BSA complex (1-5 μ M) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[6]
- Washing:
 - Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[6]
- Chase:
 - Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator. This initiates the "chase" period.
 - Acquire images at various time points to visualize the trafficking of the probe from the plasma membrane to internal compartments like the Golgi apparatus.

Signaling Pathways Involving Lactosylceramide

Lactosylceramide is not merely a structural component but also a bioactive lipid that participates in various signaling cascades. **C12 NBD lactosylceramide** serves as a valuable tool to investigate these pathways.

Lactosylceramide-Mediated Inflammatory and Oxidative Stress Signaling

Diverse stimuli can activate lactosylceramide synthase, leading to the generation of lactosylceramide.[12] This newly synthesized lactosylceramide can then trigger a cascade of events, including the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[12] Lactosylceramide also activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for pro-inflammatory prostaglandins.[12][13][14]

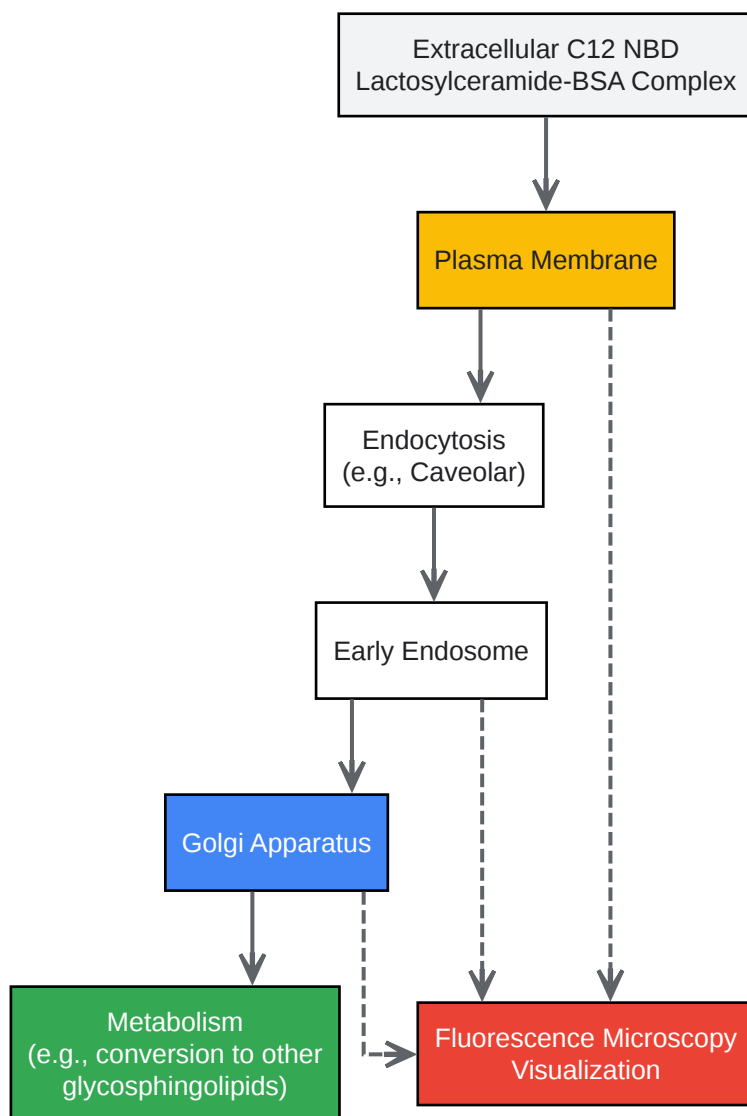


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Caption: Lactosylceramide-centric signaling pathway leading to oxidative stress and inflammation.

Lactosylceramide Transport and Metabolism Workflow

The general workflow for studying lactosylceramide transport involves its introduction to the cell, uptake, and subsequent trafficking to and metabolism within the Golgi apparatus.



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